An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine
An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-nitropyridine, a key chemical intermediate with the CAS number 22353-52-2.[1] This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications in the fields of medicinal chemistry and agrochemical development. Particular emphasis is placed on its role as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
5-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine derivative. The presence of a chloro, a methoxy, and a nitro group on the pyridine ring imparts specific reactivity and properties to the molecule, making it a valuable precursor in organic synthesis.
Table 1: Chemical and Physical Properties of 5-Chloro-2-methoxy-3-nitropyridine
| Property | Value | Reference |
| CAS Number | 22353-52-2 | [1] |
| Molecular Formula | C6H5ClN2O3 | |
| Molecular Weight | 188.57 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-80 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | |
| SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])Cl | |
| InChI | InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 |
Synthesis of 5-Chloro-2-methoxy-3-nitropyridine
The synthesis of 5-Chloro-2-methoxy-3-nitropyridine can be achieved through a multi-step process, often starting from more readily available pyridine derivatives. A common strategy involves the nitration of a substituted pyridine, followed by chlorination and methoxylation. The following is a representative experimental protocol based on general procedures for the synthesis of similar nitropyridine compounds.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.
Step 1: Nitration of 2-amino-5-chloropyridine
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To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
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Slowly add 2-amino-5-chloropyridine to the cooled sulfuric acid, maintaining the temperature below 10°C.
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To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.
Step 2: Diazotization and Chlorination
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Suspend 2-amino-5-chloro-3-nitropyridine in an aqueous solution of hydrochloric acid.
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Cool the suspension to 0-5°C in an ice-salt bath.
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Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
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Stir the resulting diazonium salt solution at low temperature for a short period.
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In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
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Slowly add the diazonium salt solution to the copper(I) chloride solution. Effervescence should be observed.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-3-nitropyridine.
Step 3: Methoxylation
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Dissolve 2,5-dichloro-3-nitropyridine in methanol.
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To this solution, add a solution of sodium methoxide in methanol.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 5-Chloro-2-methoxy-3-nitropyridine.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-Chloro-2-methoxy-3-nitropyridine.
Applications in Drug Development
5-Chloro-2-methoxy-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors. The reactivity of the chloro and nitro groups allows for diverse chemical modifications, making it a versatile scaffold for building complex molecules with desired biological activities.
Role as an Intermediate in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule kinase inhibitors are a major focus of modern drug discovery. The substituted pyridine core is a common motif in many approved kinase inhibitor drugs.
The chloro group at the 5-position and the nitro group at the 3-position of 5-Chloro-2-methoxy-3-nitropyridine activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, which are often key pharmacophoric elements in kinase inhibitors that interact with the hinge region of the ATP-binding site.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
One notable application of nitropyridine derivatives is in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[2][3][4][5][6][7] While a direct synthesis of a specific GSK-3 inhibitor from 5-Chloro-2-methoxy-3-nitropyridine is not explicitly detailed in the provided search results, the general synthetic strategies for related compounds suggest its potential as a starting material. For instance, a novel series of pyrazolo[3,4-b]pyridines has been identified as potent GSK-3 inhibitors.[4] The synthesis of such heterocyclic systems often involves the reaction of a substituted chloropyridine with a hydrazine derivative, followed by cyclization.
General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The key reaction enabling the use of 5-Chloro-2-methoxy-3-nitropyridine as a synthetic intermediate is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions ortho and para to it.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Safety and Handling
5-Chloro-2-methoxy-3-nitropyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
5-Chloro-2-methoxy-3-nitropyridine is a valuable and versatile chemical intermediate for researchers and professionals in drug discovery and development. Its specific substitution pattern allows for strategic synthetic manipulations, primarily through nucleophilic aromatic substitution, to generate a diverse range of complex molecules. Its utility as a precursor for potent kinase inhibitors highlights its importance in medicinal chemistry. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
